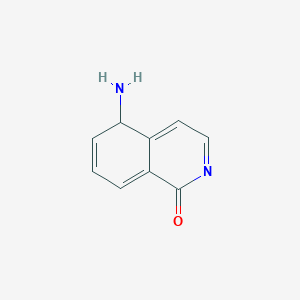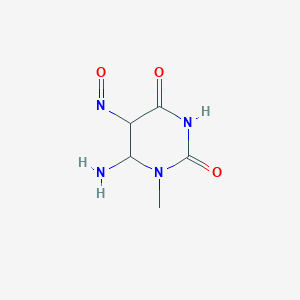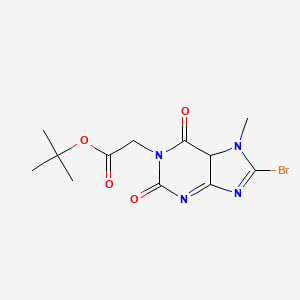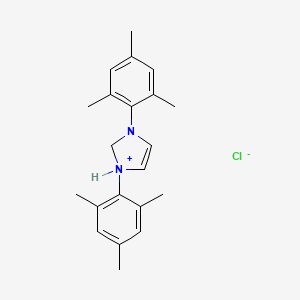
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) is a chemical compound with the molecular formula C21H25ClN2This compound is part of the N-heterocyclic carbene (NHC) family, which are known for their ability to form stable complexes with metals, making them valuable in various catalytic applications .
Vorbereitungsmethoden
The synthesis of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) typically involves the reaction of 2,4,6-trimethylaniline with glyoxal to form an intermediate, which is then cyclized to produce the imidazolium ring. The final step involves the addition of hydrochloric acid to form the chloride salt . Industrial production methods often use similar synthetic routes but may involve optimization for higher yields and purity.
Analyse Chemischer Reaktionen
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, often facilitated by its metal complexes.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Coordination Chemistry: It forms stable complexes with transition metals, which are used in catalytic processes.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) has a wide range of scientific research applications:
Biology: Its metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other materials, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) primarily involves its role as a ligand in metal complexes. These complexes can facilitate various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) is unique due to its bulky mesityl groups, which provide steric protection and enhance the stability of its metal complexes. Similar compounds include:
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
- 1,3-Diisopropylimidazolium tetrafluoroborate
These compounds share similar structural features but differ in their steric and electronic properties, which can influence their reactivity and applications.
Eigenschaften
Molekularformel |
C21H27ClN2 |
|---|---|
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C21H26N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-12H,13H2,1-6H3;1H |
InChI-Schlüssel |
DJNXSHDSRQCTOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


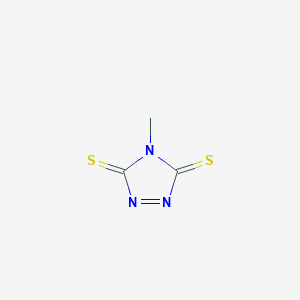



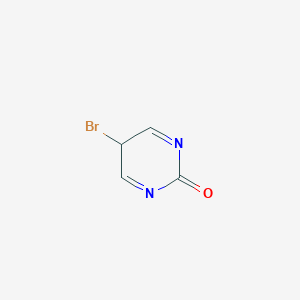
![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate](/img/structure/B12360720.png)
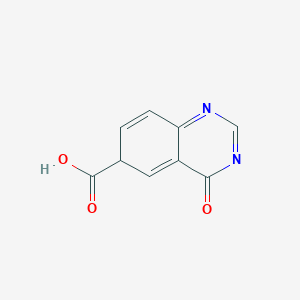
![7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12360734.png)
